molecular formula C22H38O B11965490 Benzene, 1-tert-butyl-4-dodecyl-oxy- CAS No. 6940-96-1

Benzene, 1-tert-butyl-4-dodecyl-oxy-

Cat. No.: B11965490
CAS No.: 6940-96-1
M. Wt: 318.5 g/mol
InChI Key: AUYPJCDTURCDRS-UHFFFAOYSA-N
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Description

4-TERT-BUTYLPHENYL DODECYL ETHER is an organic compound with the molecular formula C22H38O and a molecular weight of 318.548 g/mol . It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structure, which includes a tert-butyl group attached to a phenyl ring, further connected to a dodecyl chain.

Preparation Methods

The synthesis of 4-TERT-BUTYLPHENYL DODECYL ETHER typically involves the reaction of 4-tert-butylphenol with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

4-tert-butylphenol+dodecyl bromideK2CO3,solvent4-TERT-BUTYLPHENYL DODECYL ETHER+KBr\text{4-tert-butylphenol} + \text{dodecyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{solvent}} \text{4-TERT-BUTYLPHENYL DODECYL ETHER} + \text{KBr} 4-tert-butylphenol+dodecyl bromideK2​CO3​,solvent​4-TERT-BUTYLPHENYL DODECYL ETHER+KBr

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-TERT-BUTYLPHENYL DODECYL ETHER can undergo various chemical reactions, including:

    Oxidation: The ether linkage can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to break the ether bond, yielding alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-TERT-BUTYLPHENYL DODECYL ETHER has several applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.

    Biology: In biological research, it is employed in the formulation of lipid bilayers and membranes, aiding in the study of membrane dynamics and protein-lipid interactions.

    Medicine: The compound is investigated for its potential use in drug delivery systems, particularly in enhancing the bioavailability of hydrophobic drugs.

    Industry: It finds applications in the production of detergents, lubricants, and other industrial products due to its surfactant properties.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYLPHENYL DODECYL ETHER primarily involves its ability to interact with lipid membranes and proteins. The tert-butyl group and dodecyl chain provide hydrophobic interactions, while the ether linkage offers flexibility. These properties enable the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can interact with hydrophobic pockets in proteins, affecting their structure and function .

Comparison with Similar Compounds

4-TERT-BUTYLPHENYL DODECYL ETHER can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and applications of 4-TERT-BUTYLPHENYL DODECYL ETHER.

Properties

CAS No.

6940-96-1

Molecular Formula

C22H38O

Molecular Weight

318.5 g/mol

IUPAC Name

1-tert-butyl-4-dodecoxybenzene

InChI

InChI=1S/C22H38O/c1-5-6-7-8-9-10-11-12-13-14-19-23-21-17-15-20(16-18-21)22(2,3)4/h15-18H,5-14,19H2,1-4H3

InChI Key

AUYPJCDTURCDRS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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